molecular formula C11H13NO3 B13038653 Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate

Cat. No.: B13038653
M. Wt: 207.23 g/mol
InChI Key: HRBSAISVBTVDQR-UHFFFAOYSA-N
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Description

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate is an organic compound with the molecular formula C11H13NO3. This compound is part of the pyridine family and features a fused furo[3,4-C]pyridine ring system. It is used in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate typically involves multiple steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired furo[3,4-C]pyridine ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the correct formation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate is unique due to its specific fused ring system and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. As a derivative of dihydrofuro-pyridine, it possesses unique structural features that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO3C_{11}H_{13}NO_3 with a molecular weight of approximately 207.23 g/mol. Its structural characteristics include:

  • A fused furan and pyridine ring system.
  • Two methyl groups at the 1-position of the furo ring.
  • A carboxylate group that may influence its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antitumor Activity

Studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Case Study : In vitro assays demonstrated that derivatives of dihydropyridines showed cytotoxic effects against several cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Antibacterial and Antifungal Properties

Research has also highlighted the antibacterial and antifungal activities of related compounds:

  • Activity Spectrum : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains.
  • Research Findings : In vitro studies revealed that modifications in the furo-pyridine structure could enhance antimicrobial efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for tumor growth or microbial survival.
  • Receptor Modulation : The compound could interact with various receptors in the body, influencing neurotransmitter systems or immune responses.

Data Table: Biological Activities Summary

Activity Type Mechanism References
AntitumorCytotoxicityInduction of apoptosis
AntibacterialBroad-spectrumInhibition of bacterial growth
AntifungalVarious fungiDisruption of cell wall synthesis

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 1,1-dimethyl-3H-furo[3,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C11H13NO3/c1-11(2)8-4-9(10(13)14-3)12-5-7(8)6-15-11/h4-5H,6H2,1-3H3

InChI Key

HRBSAISVBTVDQR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=NC=C2CO1)C(=O)OC)C

Origin of Product

United States

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